molecular formula C9H7IN2O B2775652 5-Iodo-8-methoxy-1,7-naphthyridine CAS No. 2504203-93-2

5-Iodo-8-methoxy-1,7-naphthyridine

Cat. No.: B2775652
CAS No.: 2504203-93-2
M. Wt: 286.072
InChI Key: CSNFSKTYYWYXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-8-methoxy-1,7-naphthyridine is a high-value, synthetically versatile chemical scaffold designed for advanced research and development in medicinal chemistry and drug discovery. As a fused heteroaromatic system, it belongs to the naphthyridine family, recognized for its wide spectrum of pharmacological activities. Naphthyridine derivatives are extensively investigated for their antimicrobial properties, particularly against drug-resistant bacterial strains, and also exhibit anticancer, antiviral, and neurological activities . The 1,7-naphthyridine isomer, in particular, is a privileged structure in the design of novel bioactive compounds. The iodine substituent at the 5-position makes this compound an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, enabling the rapid exploration of structure-activity relationships (SAR) . The methoxy group at the 8-position can influence the electronic properties of the ring system and serves as a potential handle for further synthetic modification. Researchers can leverage this building block to develop new therapeutic agents targeting infectious diseases, oncology, and central nervous system disorders . This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-8-methoxy-1,7-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-13-9-8-6(3-2-4-11-8)7(10)5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFSKTYYWYXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1N=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Iodo 8 Methoxy 1,7 Naphthyridine and Analogous Naphthyridine Systems

Established Strategies for 1,7-Naphthyridine (B1217170) Core Construction

The 1,7-naphthyridine skeleton is one of six possible isomers of diazanaphthalenes, consisting of two fused pyridine (B92270) rings. mdpi.com Its synthesis is often analogous to methods used for quinoline (B57606) synthesis, where an aminopyridine is used as the starting material in place of an aniline (B41778). clockss.org Specifically, 3-aminopyridine (B143674) derivatives are the key precursors for the 1,7-naphthyridine ring system. clockss.org

Cyclization Reactions Utilizing Pyridine Precursors

A variety of cyclization strategies have been developed to construct the 1,7-naphthyridine core from suitably substituted pyridine precursors. These methods often involve the condensation of a 3-aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by a ring-closing reaction.

One of the prominent methods is the Friedländer annulation , which involves the condensation of a 3-aminoisonicotinaldehyde (B120943) (an ortho-amino-aldehyde of pyridine) with a ketone containing an α-methylene group. organic-chemistry.org This acid- or base-catalyzed reaction provides a direct route to substituted 1,7-naphthyridines. organic-chemistry.org

The Skraup synthesis , a classic method for preparing quinolines, can be adapted for naphthyridines. The reaction of 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent can yield 1,7-naphthyridine, although yields and regioselectivity can be challenging to control due to the harsh reaction conditions. researchgate.net

Another approach involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to couple an ortho-bromopyridinecarbaldehyde with a terminal alkyne. The resulting intermediate can then be cyclized in the presence of ammonia (B1221849) to form the second pyridine ring of the naphthyridine system. mdpi.com

Gould-Jacobs Reaction Variants for Naphthyridine Synthesis

The Gould-Jacobs reaction is a powerful tool for constructing 4-hydroxy-substituted quinoline rings, and its principles are readily extended to naphthyridine synthesis. nih.govacs.org The reaction begins with the condensation of a 3-aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). clockss.orgacs.org This is followed by a thermal cyclization of the resulting (pyridyl)aminomethylenemalonate intermediate. clockss.orgnih.gov The high temperature required for the intramolecular cyclization is a critical step. bldpharm.com

The initial product is a 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate ester, which can then be saponified and decarboxylated to yield the corresponding 4-hydroxy-1,7-naphthyridine. nih.gov The regioselectivity of the cyclization can be influenced by steric and electronic factors of substituents on the initial pyridine ring. nih.gov

Reaction Precursors Key Intermediate Product
Gould-Jacobs3-Aminopyridine, Diethyl ethoxymethylenemalonate(Pyridyl)aminomethylenemalonate4-Oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Knorr and Conrad-Limpach Analogues in 1,7-Naphthyridine Derivatization

Analogous to quinoline synthesis, the reaction of aminopyridines with β-ketoesters can proceed via two different pathways, leading to isomeric naphthyridinones, in what are known as the Knorr and Conrad-Limpach syntheses. clockss.orgnih.gov

In the Conrad-Limpach analogue , the reaction between a 3-aminopyridine and a β-ketoester at lower temperatures (below 100°C) favors the formation of a crotonate intermediate through condensation with the keto group. Subsequent acid-catalyzed thermal cyclization yields a 4-naphthyridinone (or its 4-hydroxy tautomer). clockss.orgacs.org

Conversely, the Knorr analogue involves reaction at higher temperatures (130-140°C), where condensation occurs at the ester group to form an anilide intermediate. clockss.org Thermal cyclization of this intermediate leads to a 2-naphthyridinone. clockss.orgnih.gov The choice of reaction conditions is therefore crucial for directing the synthesis towards the desired isomer. acs.org

Condition Favored Intermediate Product Type
Lower TemperatureCrotonate4-Naphthyridinone
Higher TemperatureAnilide2-Naphthyridinone

Combes and Povarov Approaches to Naphthyridine Ring Systems

The Combes reaction provides a route to quinolines through the acid-catalyzed condensation of an aniline with a 1,3-diketone. This methodology can be adapted for naphthyridine synthesis. For instance, the reaction of a diaminopyridine with a 1,3-diketone in the presence of a catalyst like polyphosphoric acid (PPA) can be used to construct the second pyridine ring, yielding a substituted naphthyridine. clockss.org

The Povarov reaction is a [4+2] cycloaddition reaction that can be employed to build fused pyridine rings. nih.gov In its intramolecular variant, an appropriately substituted aminopyridine can react with an aldehyde and an activated olefin in a three-component condensation to form complex polycyclic systems containing a naphthyridine core. clockss.org This approach is particularly useful for generating diverse scaffolds in medicinal chemistry. nih.govacs.org

Targeted Halogenation and Alkoxylation for 5-Iodo-8-methoxy-1,7-naphthyridine

The synthesis of this compound requires the initial construction of the naphthyridine core, followed by specific functionalization at the C5 and C8 positions. A plausible synthetic pathway involves creating an 8-substituted precursor, such as 8-hydroxy- or 8-chloro-1,7-naphthyridine (B76041), which is then converted to the 8-methoxy derivative. The final step is the regioselective introduction of iodine at the C5 position.

The 8-hydroxy-1,7-naphthyridine precursor can be synthesized through methods like the Conrad-Limpach reaction. clockss.org This hydroxy group can then be methylated to a methoxy (B1213986) group using standard reagents like methyl iodide or dimethyl sulfate. Alternatively, a nucleophilic substitution reaction on an 8-chloro-1,7-naphthyridine with sodium methoxide (B1231860) can yield the desired 8-methoxy intermediate. clockss.org

Regioselective Iodination Protocols at the 5-Position of 1,7-Naphthyridine

The final and key step in the synthesis is the regioselective iodination at the C5 position. The reactivity of the 1,7-naphthyridine ring towards electrophilic substitution is influenced by the two nitrogen atoms, which are deactivating. However, the presence of the electron-donating methoxy group at the C8 position activates the pyridinone ring for electrophilic attack.

The C8-methoxy group directs electrophiles primarily to the ortho and para positions. In the 1,7-naphthyridine system, the C5 position is ortho to the C8-methoxy group, making it a likely site for electrophilic substitution. Direct halogenation of naphthyridine systems has been demonstrated; for example, bromination of a 1,6-naphthyridine (B1220473) derivative with N-bromosuccinimide (NBS) occurs at the 5-position. nih.gov

A variety of iodinating agents can be employed for this transformation. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine in combination with an oxidizing agent, are commonly used for the iodination of activated aromatic and heteroaromatic rings. The reaction conditions would need to be carefully optimized to achieve high regioselectivity and yield for the C5 iodination of 8-methoxy-1,7-naphthyridine.

Step Reaction Type Reagents Intermediate/Product
1Naphthyridine Core Synthesise.g., 3-Aminopyridine derivative + β-ketoester8-Hydroxy-1,7-naphthyridine
2O-MethylationMethyl iodide, Base8-Methoxy-1,7-naphthyridine
3Regioselective IodinationN-Iodosuccinimide (NIS)This compound

Strategic Introduction of Methoxy Functionality at the 8-Position of 1,7-Naphthyridine

The introduction of a methoxy group at the 8-position of the 1,7-naphthyridine core is a critical functionalization step that can be achieved through several strategic approaches. A common and effective method involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized 1,7-naphthyridine ring. This typically requires a precursor bearing a suitable leaving group, such as a halogen atom (e.g., chlorine or bromine), at the 8-position. The reaction of 8-chloro-1,7-naphthyridine with sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or in methanol (B129727) under reflux conditions can yield the desired 8-methoxy-1,7-naphthyridine. The electron-deficient nature of the pyridine ring within the naphthyridine system facilitates this type of nucleophilic substitution.

Another viable strategy begins with the synthesis of 8-hydroxy-1,7-naphthyridine, which exists predominantly in its tautomeric form, 1,7-naphthyridin-8(7H)-one. clockss.org This intermediate can be prepared through various ring-closing methodologies. The subsequent conversion of the hydroxyl or oxo group to a methoxy ether can be accomplished using standard methylation reagents. A classic Williamson ether synthesis, employing a base such as sodium hydride to deprotonate the hydroxyl group followed by treatment with an electrophilic methyl source like methyl iodide or dimethyl sulfate, is a well-established method for this transformation. The choice of synthetic route often depends on the availability of starting materials and the compatibility of other functional groups present on the naphthyridine scaffold.

Sequential vs. Simultaneous Functionalization for this compound Formation

The synthesis of the difunctionalized target compound, this compound, necessitates a carefully considered strategy regarding the order of introduction of the iodo and methoxy groups. A simultaneous functionalization in a single step is generally not feasible due to the distinct reaction mechanisms required for iodination and methoxylation. Therefore, a sequential approach is required, where the order of the steps is paramount to the success of the synthesis.

Route A: Iodination followed by Methoxylation

One possible sequence involves the initial iodination of the 1,7-naphthyridine core, followed by the introduction of the methoxy group. Direct electrophilic halogenation of 1,7-naphthyridine is known to occur. For instance, bromination can yield 5-bromo and 3,5-dibromo derivatives, indicating that the 5-position is susceptible to electrophilic attack. clockss.org Following the successful synthesis of 5-iodo-1,7-naphthyridine (B13653597), a subsequent nucleophilic aromatic substitution could be performed on an 8-halo-5-iodo-1,7-naphthyridine intermediate to install the methoxy group. However, this requires the synthesis of a di-halogenated precursor, which may present regioselectivity challenges.

Route B: Methoxylation followed by Iodination

Alternatively, the synthesis can commence with the introduction of the methoxy group to form 8-methoxy-1,7-naphthyridine. The methoxy group is an activating, ortho-para directing group in classical electrophilic aromatic substitution. Within the 1,7-naphthyridine system, its electronic influence would need to be considered alongside the inherent reactivity of the pyridine rings. This methoxy-substituted intermediate would then undergo iodination. Directed ortho-metalation (DoM) presents a powerful alternative to direct electrophilic iodination. The 8-methoxy group could potentially act as a directing group, facilitating lithiation at an adjacent position, followed by quenching with an iodine source (e.g., I2). The regioselectivity of this metalation would be crucial in determining the viability of this route for specifically functionalizing the 5-position.

Advanced Synthetic Transformations for this compound

The presence of the iodo group at the 5-position of the 1,7-naphthyridine scaffold serves as a versatile synthetic handle for a wide array of advanced transformations, enabling the construction of more complex molecular architectures.

Cross-Coupling Reactions Involving 5-Iodo-1,7-naphthyridine Scaffolds (e.g., Suzuki-Miyaura, Stille, Negishi)

The carbon-iodine bond at the C5 position is an ideal substrate for various palladium- or other transition-metal-catalyzed cross-coupling reactions. frontiersin.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-iodo-1,7-naphthyridine scaffold with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures and has been successfully applied to various naphthyridine isomers. mdpi.commdpi.com For instance, coupling this compound with an arylboronic acid would yield a 5-aryl-8-methoxy-1,7-naphthyridine derivative.

Stille Coupling: The Stille reaction pairs the iodo-naphthyridine with an organostannane reagent (organotin compound). This reaction is known for its tolerance of a wide variety of functional groups. An example is the synthesis of 1,5-naphthyridine (B1222797) rings using a Stille cross-coupling as a key step. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the iodo-naphthyridine. This method is often noted for its high reactivity and yields. Cobalt-catalyzed cross-couplings of iodo-substituted naphthyridines with arylzinc reagents have been shown to proceed smoothly, leading to polyfunctional arylated naphthyridines. nih.gov

These cross-coupling reactions provide a modular approach to elaborate the 1,7-naphthyridine core, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and vinyl substituents at the 5-position.

Interactive Table: Cross-Coupling Reactions on Halogenated Naphthyridines
Coupling ReactionHalide SubstrateOrganometallic ReagentCatalyst System (Typical)Bond Formed
Suzuki-Miyaura 5-Iodo-1,7-naphthyridineR-B(OH)₂Pd(PPh₃)₄, Base (e.g., Cs₂CO₃)C₅-C(Aryl/Vinyl)
Stille 5-Iodo-1,7-naphthyridineR-Sn(Bu)₃Pd(PPh₃)₄C₅-C(Aryl/Vinyl/Alkyl)
Negishi 5-Iodo-1,7-naphthyridineR-ZnClPd Catalyst or CoCl₂·2LiClC₅-C(Aryl/Alkyl)

Metalation and Directed Lithiation/Magnesiation of 1,7-Naphthyridines for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. semanticscholar.org The resulting organolithium species can then react with various electrophiles to introduce new functional groups. researchgate.net

For the 1,7-naphthyridine system, a strategically placed DMG is essential to control the site of metalation and to avoid competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine rings. clockss.orguwindsor.ca For example, the 8-methoxy group in this compound could potentially direct lithiation. However, the most acidic protons and the directing ability of the methoxy group versus the pyridine nitrogen atoms would determine the outcome. Less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed with π-deficient heterocycles to suppress side reactions. semanticscholar.org Once the lithiated or magnesiated intermediate is formed, it can be trapped with an electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent with high regioselectivity.

Heck Reactions for 1,7-Naphthyridine Framework Elaboration

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 5-iodo-1,7-naphthyridine core is an excellent substrate for this transformation, allowing for the introduction of alkenyl groups at the C5 position. youtube.com The reaction typically involves a palladium(0) catalyst, a base (such as triethylamine), and a phosphine (B1218219) ligand.

This reaction can be performed in both intermolecular and intramolecular fashions. An intermolecular Heck reaction between this compound and an alkene (e.g., styrene, an acrylate) would yield the corresponding 5-alkenyl-8-methoxy-1,7-naphthyridine. The intramolecular Heck reaction is a particularly powerful tool for constructing new rings by coupling the C5 position with an alkene tethered to another part of the molecule. wikipedia.org This strategy has been used in the synthesis of various polycyclic heterocyclic systems. The Heck reaction on pyridine-based substrates is well-documented, demonstrating the feasibility of this chemistry on the naphthyridine framework. nih.govnih.gov

Asymmetric Synthetic Routes to Chiral Naphthyridine Analogs

While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral analogs, which are of significant interest in medicinal chemistry. Asymmetric synthesis strategies aim to introduce chirality in a controlled manner, leading to an excess of one enantiomer.

Several key strategies can be employed:

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a double bond within the naphthyridine core can establish a stereocenter. A notable example is the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate to synthesize a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the naphthyridine scaffold to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com

Asymmetric Heck Reactions: The intramolecular Heck reaction can be rendered asymmetric by using a chiral palladium catalyst. This approach is effective for creating tertiary or quaternary stereocenters during the ring-forming step. wikipedia.org

These methods enable the synthesis of enantioenriched naphthyridine derivatives, which is crucial for investigating the biological activity of individual stereoisomers.

Reactivity and Chemical Transformations of 5 Iodo 8 Methoxy 1,7 Naphthyridine

Nucleophilic and Electrophilic Substitution Reactions on the 1,7-Naphthyridine (B1217170) Core

The 1,7-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the core resistant to electrophilic aromatic substitution, which typically requires harsh conditions and may proceed with low yields. Conversely, the electron-poor nature of the ring facilitates nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens (alpha and gamma positions).

In the case of 5-Iodo-8-methoxy-1,7-naphthyridine, nucleophilic attack is most likely to occur at positions C8 (displacing the methoxy (B1213986) group) or C5 (displacing the iodo group), depending on the reaction conditions and the nature of the nucleophile. For instance, in related 1,6-naphthyridine (B1220473) systems, amines have been shown to displace bromo substituents at the C5 position in the presence of a base at high temperatures. nih.gov Similarly, studies on benzo[c] nih.govuni-muenchen.denaphthyridines have demonstrated that the site of nucleophilic attack can be highly dependent on the nucleophile itself; anilines and thiolates tend to react at one position, while alkylamines and alkoxides react at another. researchgate.net This suggests a nuanced reactivity for the this compound core where the choice of nucleophile can dictate the reaction's regiochemical outcome.

Table 1: Representative Nucleophilic Substitution Reactions on Naphthyridine Scaffolds This table presents analogous reactions on related naphthyridine cores to illustrate potential reactivity.

Naphthyridine CorePositionLeaving GroupNucleophileConditionsProduct Type
5-Bromo-1,6-naphthyridineC5-BrDimethylamineDIPEA, NMP, 180°C5-(Dimethylamino)-1,6-naphthyridine
5-Bromo-1,6-naphthyridineC5-Br4-ChlorobenzylamineDIPEA5-((4-Chlorobenzyl)amino)-1,6-naphthyridine
2-Chloro-1,5-naphthyridineC2-ClSodium methanethiolNaH2-(Methylsulfanyl)-1,5-naphthyridine

Organometallic Reactions and Palladium/Copper-Catalyzed Derivatizations

The C5-iodo bond is the most reactive site for organometallic transformations, making it a cornerstone for the derivatization of the this compound scaffold. Palladium- and copper-catalyzed cross-coupling reactions are particularly effective for introducing a wide array of substituents at this position.

Palladium-Catalyzed Reactions:

Suzuki Coupling: This reaction allows for the formation of a C-C bond by coupling the iodo-naphthyridine with an organoboron reagent. In analogous systems, such as 5-bromo-8-methoxy-1,6-naphthyridine, Suzuki couplings have been successfully employed to introduce aryl or heteroaryl groups. nih.gov

Sonogashira Coupling: This involves the coupling of the iodo-naphthyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield 5-alkynyl-1,7-naphthyridine derivatives.

Heck Reaction: The palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups at the C5 position. mdpi.com

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the iodo-substituent with various primary or secondary amines, leading to 5-amino-1,7-naphthyridine derivatives.

The development of potent and selective phosphodiesterase type 4D (PDE4D) inhibitors has extensively utilized palladium-catalyzed cross-coupling reactions on the 1,7-naphthyridine skeleton to build molecular complexity and establish structure-activity relationships. nih.gov

Copper-Catalyzed Reactions: Copper catalysis is also relevant, particularly for reactions like the Ullmann condensation to form C-O or C-N bonds, or in Sonogashira couplings as a co-catalyst. Novel chiral ligands based on naphthyridine structures have been developed for use in copper-catalyzed asymmetric reactions, highlighting the interaction between this heterocyclic system and copper catalysts. rsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Reaction NameCoupling PartnerCatalyst System (Typical)Product C5-Substituent
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl Group (Ar)
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl Group (R-C≡C-)
Heck CouplingH₂C=CHRPd(OAc)₂, Ligand, BaseVinyl Group (-CH=CHR)
Buchwald-Hartwig AminationR¹R²NHPd Catalyst (e.g., Pd₂(dba)₃), Ligand, BaseAmino Group (-NR¹R²)
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄Alkyl/Aryl Group (R)

Functional Group Interconversions Involving the Iodo and Methoxy Moieties

Beyond cross-coupling, the iodo and methoxy groups can undergo various transformations to further functionalize the molecule.

Transformations of the Iodo Group: The C-I bond is the weakest of the carbon-halogen bonds, making the iodo group an excellent leaving group. vanderbilt.edu Besides its use in cross-coupling, it can be removed (hydrodeiodination) via catalytic hydrogenation or treatment with specific reducing agents. This process would yield 8-methoxy-1,7-naphthyridine.

Transformations of the Methoxy Group: The 8-methoxy group can be readily converted into a hydroxyl group through demethylation. This is a crucial transformation as the resulting 8-hydroxy-naphthyridine moiety can be important for biological activity or serve as a precursor for further derivatization. Standard reagents for this purpose include strong protic acids (HBr) or Lewis acids like boron tribromide (BBr₃). In the synthesis of antileishmanial compounds based on a 1,6-naphthyridine core, the deprotection of an 8-methoxy group to reveal the corresponding 8-hydroxy functionality was a key step. nih.gov This transformation is often performed as a final step in a synthetic sequence due to the reactivity of the resulting phenol.

Table 3: Key Functional Group Interconversions

Functional GroupTransformationTypical ReagentsResulting Moiety
5-IodoHydrodeiodinationH₂, Pd/C5-Hydro
8-MethoxyDemethylationBBr₃, DCM8-Hydroxy

Oxidation and Reduction Pathways of this compound

The nitrogen atoms of the 1,7-naphthyridine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions. For example, N-oxidation of 1,5- and 1,8-naphthyridines has been shown to direct the regioselectivity of subsequent bromination reactions. acs.org Oxidation of this compound could potentially occur at either N1 or N7, and the resulting N-oxide could serve as a reactive intermediate for further functionalization.

Reduction of the naphthyridine core is also possible, typically through catalytic hydrogenation under forcing conditions, which would lead to tetrahydro-1,7-naphthyridine derivatives. More selective reduction of just the iodo group without affecting the aromatic core can be achieved under milder conditions, as discussed in the previous section.

Chemo- and Regioselectivity in Complex 1,7-Naphthyridine Transformations

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules derived from the this compound scaffold.

Chemoselectivity: In palladium-catalyzed reactions, the C-I bond will react with overwhelming preference over other potential reactive sites, such as C-Br or C-Cl bonds, if present on the same molecule. This selective reactivity allows for sequential, site-specific cross-coupling reactions. For instance, a hypothetical 5-iodo-X-chloro-1,7-naphthyridine could first undergo a Suzuki reaction at the C5 position, followed by a subsequent coupling reaction at the chloro-substituted position under more forcing conditions.

Regioselectivity: The regioselectivity of nucleophilic substitution is governed by the electronic activation provided by the two ring nitrogens. The precise outcome can be sensitive to the reaction conditions and the nucleophile. researchgate.net Similarly, in cases of electrophilic substitution, which are less common, the directing effects of the existing methoxy group and the deactivating effect of the nitrogens would compete to determine the position of the incoming electrophile. For N-oxidation, selectivity between the N1 and N7 positions would depend on their relative steric and electronic environments. The methoxy group at C8 may sterically hinder oxidation at N7, potentially favoring oxidation at the N1 position.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Iodo-8-methoxy-1,7-naphthyridine, and what reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized 1,7-naphthyridine core. For example, iodine can be introduced at position 5 using electrophilic iodination (e.g., N-iodosuccinimide under acidic conditions). Methoxy groups are often installed via nucleophilic substitution of a chloro precursor using sodium methoxide. Catalytic cross-coupling (e.g., Suzuki-Miyaura) may also be employed if aryl boronic acids are involved. Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (DMF or THF), and inert atmospheres to prevent dehalogenation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and electronic effects; iodine’s paramagnetic nature may broaden signals.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography : Resolves regiochemistry and steric effects of iodine and methoxy groups.
  • IR Spectroscopy : Detects functional groups (e.g., C-I stretch ~500 cm⁻¹). Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. How does the iodo-methoxy substitution influence the solubility and stability of 1,7-naphthyridine derivatives?

  • Methodological Answer : The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO). Methoxy groups improve solubility in alcohols but may reduce thermal stability. Stability tests (TGA/DSC) under inert atmospheres are recommended. Storage should follow protocols for halogenated compounds: inert gas (Ar/N₂), 2–8°C, and protection from UV light to prevent C-I bond cleavage .

Q. What are the known biological targets of 1,7-naphthyridine derivatives, and how do substituents modulate activity?

  • Methodological Answer : 1,7-Naphthyridines often target enzymes (kinases, phosphatases) and DNA via intercalation. Iodo groups enhance halogen bonding with protein active sites, while methoxy substituents can sterically hinder binding. Comparative studies using analogues (e.g., 5-Bromo-8-chloro derivatives) reveal substituent-dependent IC₅₀ values. Assays like fluorescence polarization or SPR quantify binding affinities .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the 1,7-naphthyridine core?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For iodination, electron-donating groups (e.g., methoxy) direct electrophiles to para positions. Computational modeling (DFT) predicts reactive sites by mapping Fukui indices. Experimental validation via competitive reactions (e.g., using deuterated analogs) clarifies mechanistic pathways .

Q. What strategies mitigate contradictions in reported crystallographic data for halogenated naphthyridines?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. Standardize crystallization conditions (e.g., slow evaporation in EtOAc/hexane). Use high-resolution synchrotron X-ray sources and refine structures with software (e.g., SHELXL). Cross-check with solid-state NMR to confirm packing effects .

Q. How do solvent polarity and temperature influence cross-coupling efficiency with this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates, enhancing coupling yields. Elevated temperatures (80–120°C) accelerate oxidative addition but risk iodine loss. Screen ligands (e.g., XPhos) to improve catalytic turnover. Monitor reaction progress via LC-MS to optimize conditions .

Q. What computational approaches predict the electronic effects of substituents on naphthyridine reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS. QSAR models correlate substituent electronic parameters (Hammett σ) with experimental outcomes (e.g., reaction rates, binding energies) .

Q. How can decomposition pathways of this compound under acidic/basic conditions be characterized?

  • Methodological Answer : Conduct stability studies in buffered solutions (pH 1–13) using HPLC-UV to track degradation products. Mass spectrometry identifies fragments (e.g., loss of HI or demethylation). Kinetic modeling (Arrhenius plots) predicts shelf-life under accelerated conditions (40–60°C) .

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